Ethyl azetidine-3-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

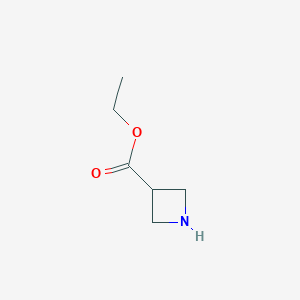

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXMEUUHZBOBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617275 | |

| Record name | Ethyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791775-01-4 | |

| Record name | Ethyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl Azetidine-3-Carboxylate: A Technical Guide to Its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl azetidine-3-carboxylate is a heterocyclic organic compound featuring a four-membered azetidine ring. This strained ring system makes it a valuable and versatile building block in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure allows for the creation of conformationally constrained analogues of larger molecules, a key strategy in designing potent and selective therapeutic agents. The compound is frequently utilized in the synthesis of novel pharmaceuticals, from antiviral agents to tachykinin antagonists.[2]

While the free base (CAS No. 791775-01-4) is the fundamental structure, it is often handled and sold as its more stable hydrochloride salt (CAS No. 405090-31-5), which typically presents as a white to off-white solid.[1][3] Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed overview of its key physical and chemical characteristics, outlines protocols for their determination, and offers insights into its handling and characterization.

Section 1: Core Physical and Chemical Identifiers

A clear identification of a chemical entity is the foundation of all scientific work. The fundamental identifiers for this compound and its common salt form are summarized below.

| Identifier | This compound (Free Base) | This compound HCl (Salt) | Source(s) |

| IUPAC Name | This compound | This compound;hydrochloride | [3][4] |

| CAS Number | 791775-01-4 | 405090-31-5 | [3][4] |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [3][4] |

| SMILES | CCOC(=O)C1CNC1 | CCOC(=O)C1CNC1.Cl | [3][4] |

| InChIKey | CMXMEUUHZBOBGZ-UHFFFAOYSA-N | RZQFZRLGHCCPGG-UHFFFAOYSA-N | [3][4] |

Section 2: Physicochemical Properties

The physical state and properties of a compound dictate the conditions required for reactions, purification, and storage. While comprehensive experimental data for the free base is scarce in publicly available literature, we can infer certain properties and outline the methodologies for their precise determination.

| Property | Value / Observation | Experimental Context & Causality |

| Appearance | Free Base: Likely a liquid at STP. HCl Salt: White to off-white solid. | The hydrochloride salt form is consistently described as a solid by commercial suppliers.[1] The free base is often supplied with instructions for freezer storage under an inert atmosphere, which is typical for small, potentially hygroscopic or reactive liquid amines to prevent degradation.[5] |

| Boiling Point | Not explicitly reported. | Small esters of this molecular weight are typically liquids that are purified by vacuum distillation to prevent decomposition at high temperatures. For example, the related compound ethyl 3-(1-azetidinyl)propionate has a reported boiling point of 86-87 °C at 12 mm Hg.[6] The boiling point of this compound would be determined using a similar method (see Protocol 1). |

| Melting Point | Not explicitly reported for the HCl salt. | The melting point of the crystalline HCl salt would be determined using a standard melting point apparatus. A sharp melting range is a key indicator of purity. |

| Density | Not explicitly reported. | For comparison, a related, more complex molecule, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, is reported to have a density of 1.052 g/mL at 25 °C.[7] The density of the liquid free base would be determined gravimetrically using a calibrated pycnometer. |

| Refractive Index (n₂₀/D) | Not explicitly reported. | The aforementioned tert-butyl derivative has a reported refractive index of 1.474.[7] This value for the target compound would be measured using an Abbe refractometer at 20°C with the sodium D-line, providing another critical purity check for liquid samples. |

| Solubility | HCl Salt: Soluble in water. Free Base: Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, chloroform). | The presence of the ionic hydrochloride makes the salt form water-soluble. The free base, with its ester and secondary amine groups, is expected to be a polar organic molecule, lending it solubility in a range of organic solvents. This differential solubility is the basis for purification via liquid-liquid extraction. |

Protocol 1: Determination of Boiling Point via Vacuum Distillation

This protocol describes a standard laboratory procedure to determine the boiling point of a liquid compound at reduced pressure, a necessary technique for thermally sensitive molecules.

Objective: To purify this compound and determine its boiling point under a stable vacuum.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Charging: Place the crude liquid sample into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure, monitored by a manometer.

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a stable reflux is observed at the thermometer bulb, along with the corresponding stable pressure from the manometer. This temperature-pressure pair constitutes the boiling point.

-

Collection: Collect the distilled, purified liquid in the receiving flask.

-

Shutdown: Once distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air.

Section 3: Synthesis, Purification, and Characterization Workflow

The reliable determination of physical properties is contingent on the purity of the sample. The synthesis of azetidines often involves multi-step sequences, culminating in a purification process critical for isolating the target compound from reagents and byproducts.

A generalized workflow for the preparation and validation of this compound is depicted below. The process begins with a chemical reaction, followed by a workup to isolate the crude product, purification to achieve high purity, and finally, analysis to confirm structure and purity.

Section 4: Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Ethyl Group: A quartet signal (~4.2 ppm) for the -O-CH₂- group coupled to the methyl protons, and a triplet signal (~1.3 ppm) for the -CH₃ group coupled to the methylene protons.

-

Azetidine Ring: The ring protons would present as complex multiplets. The methine proton at C3 (-CH-) would likely appear around 3.5-3.8 ppm. The methylene protons at C2 and C4 (-CH₂-) would appear as two distinct signals, likely between 3.9-4.3 ppm, due to their diastereotopic nature relative to the C3 substituent.

-

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Ester Group: A signal for the carbonyl carbon (C=O) around 170-175 ppm, a signal for the methylene carbon (-O-CH₂) around 60-62 ppm, and a signal for the methyl carbon (-CH₃) around 14-15 ppm.

-

Azetidine Ring: A signal for the C3 methine carbon around 35-40 ppm and signals for the C2/C4 methylene carbons around 45-50 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Expected Absorptions:

-

N-H Stretch: A moderate absorption band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O Stretch: An absorption in the 1150-1250 cm⁻¹ region for the ester C-O bond.

-

Protocol 2: Structural Verification by NMR Spectroscopy

Objective: To confirm the chemical structure of purified this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Solvent Choice: Chloroform-d (CDCl₃) is a common first choice. If the N-H proton exchange is too rapid or solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which often results in sharper N-H signals.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis:

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

-

Analyze the chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J-values) to assign each signal to the corresponding protons in the molecular structure.

-

Assign the signals in the ¹³C spectrum based on their chemical shifts and comparison with predicted values or data from analogous structures.

-

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: The hydrochloride salt is classified as an irritant. GHS hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][10]

-

Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid breathing dust or vapors.[11]

-

Storage:

-

Free Base: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage is in a freezer at or below -20°C to minimize degradation.[5]

-

Hydrochloride Salt: Store in a cool, dry place. Refrigeration at 4°C is often recommended for long-term stability.

-

Conclusion

This compound is a foundational building block whose utility in research and development is predicated on a thorough understanding of its physical properties. While some experimental data points are not widely published for the free base, its characteristics can be understood through comparison with related structures and the application of standard analytical protocols. This guide provides the necessary technical framework for scientists to handle, characterize, and utilize this important chemical entity with confidence and scientific rigor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 3. This compound hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H11NO2 | CID 21717027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 791775-01-4|this compound|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate 95 1002355-96-5 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 405090-31-5 this compound hydrochloride AKSci W6099 [aksci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. chemos.de [chemos.de]

An In-Depth Technical Guide to Ethyl Azetidine-3-carboxylate: A Key Building Block in Modern Drug Discovery

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained heterocyclic scaffolds has emerged as a powerful tool for medicinal chemists. Among these, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention. Its unique conformational constraints and favorable physicochemical properties have positioned it as a valuable "bioisostere" for more common structural motifs, offering a pathway to novel chemical entities with enhanced therapeutic profiles. The deliberate integration of the azetidine scaffold into drug candidates can lead to marked improvements in metabolic stability, aqueous solubility, and target-binding affinity through the precise orientation of substituents.

At the heart of this chemical revolution is a select group of versatile building blocks, and prominent among them is ethyl azetidine-3-carboxylate . This seemingly simple molecule is a powerhouse of synthetic potential, providing a robust platform for the construction of complex molecular architectures. Its bifunctional nature, possessing a secondary amine for diverse N-functionalization and an ethyl ester for further elaboration, makes it an invaluable precursor in the synthesis of a new generation of therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the core chemical principles and practical applications of this compound.

Chemical Structure and Nomenclature

The foundational knowledge of any chemical entity begins with a clear understanding of its structure and nomenclature.

Chemical Structure:

The structure of this compound is characterized by a central four-membered azetidine ring with an ethoxycarbonyl group attached to the C3 position.

An In-depth Technical Guide to Ethyl Azetidine-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl azetidine-3-carboxylate, a valuable building block in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a saturated heterocyclic compound containing a four-membered azetidine ring. It is most commonly available and utilized as its hydrochloride salt to improve stability and handling.

Table 1: Chemical Identifiers

| This compound (Free Base) | This compound HCl | |

| CAS Number | 791775-01-4[1] | 405090-31-5[2] |

| Molecular Formula | C₆H₁₁NO₂[1] | C₆H₁₂ClNO₂[3] |

| IUPAC Name | This compound[1] | This compound;hydrochloride[3] |

Table 2: Physicochemical Properties

| Property | This compound (Free Base) | This compound HCl |

| Molecular Weight | 129.16 g/mol [1] | 165.62 g/mol [3] |

| Appearance | - | Off-white to white solid |

| Solubility | - | Soluble in water and polar organic solvents |

| Storage | - | Store in a cool, dry place away from moisture. Long-term storage in a cool, dry place is recommended.[4] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through a multi-step process involving the protection of the azetidine nitrogen, esterification of the carboxylic acid, and subsequent deprotection. A common and effective strategy employs the use of a tert-butyloxycarbonyl (Boc) protecting group.

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-stage process:

Caption: Synthetic workflow for this compound HCl.

Experimental Protocols

Part 1: Synthesis of N-Boc-azetidine-3-carboxylic acid

This initial step protects the secondary amine of the azetidine ring, preventing it from interfering with the subsequent esterification reaction.

Materials:

-

Azetidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Methanol or a mixture of Dioxane and Water

-

Ethyl acetate

-

Aqueous HCl (1M)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve azetidine-3-carboxylic acid in the chosen solvent system (e.g., methanol or dioxane/water).

-

Add the base (e.g., triethylamine or NaOH) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature. A mild exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

If necessary, acidify the aqueous residue with 1M HCl to a pH of approximately 3.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-azetidine-3-carboxylic acid, which can often be used in the next step without further purification.

Part 2: Synthesis of N-Boc-ethyl azetidine-3-carboxylate

This step involves the esterification of the carboxylic acid group. A Fischer-Speier esterification is a standard method.

Materials:

-

N-Boc-azetidine-3-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-azetidine-3-carboxylic acid in a large excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-ethyl azetidine-3-carboxylate.

Part 3: Synthesis of this compound hydrochloride

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.

Materials:

-

N-Boc-ethyl azetidine-3-carboxylate

-

4M HCl in Dioxane or Diethyl Ether

-

Anhydrous diethyl ether

Procedure:

-

Dissolve N-Boc-ethyl azetidine-3-carboxylate in a minimal amount of a suitable solvent like anhydrous diethyl ether or dichloromethane.

-

Add an excess of 4M HCl in dioxane or diethyl ether to the solution at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours. The product will precipitate as a white solid. Monitor the deprotection by TLC.

-

Collect the precipitate by filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and by-products.

-

Dry the white solid under vacuum to obtain pure this compound hydrochloride.

Analytical Characterization

The structure and purity of this compound and its intermediates are confirmed using standard analytical techniques.

Table 3: Representative Analytical Data

| Technique | Expected Observations for this compound HCl |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), and protons on the azetidine ring (multiplets in the range of 3.5-4.5 ppm). The NH₂⁺ proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 170 ppm), the carbons of the ethyl group (around 60 ppm and 14 ppm), and the carbons of the azetidine ring. |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 130.08. |

| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |

Applications in Drug Discovery and Development

The azetidine motif is increasingly recognized as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity.

This compound serves as a versatile building block for introducing the azetidine moiety into more complex molecules. Its ester functionality allows for further chemical modifications, such as amidation or reduction to an alcohol.

Key Application Areas:

-

Scaffold for Novel Therapeutics: The azetidine ring is present in several approved drugs and numerous clinical candidates, highlighting its importance in modern drug design.

-

Linker Technology: this compound hydrochloride has been utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[5]

-

Constrained Amino Acid Analogues: Azetidine-3-carboxylic acid derivatives are considered conformationally constrained analogues of β-proline and can be incorporated into peptides to modulate their structure and function.

References

- 1. This compound | C6H11NO2 | CID 21717027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (hydrochloride) | 405090-31-5 [sigmaaldrich.com]

- 3. This compound hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 405090-31-5 this compound hydrochloride AKSci W6099 [aksci.com]

- 5. medchemexpress.com [medchemexpress.com]

Spectroscopic Blueprint of Ethyl Azetidine-3-carboxylate: An In-depth Technical Guide

Abstract

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that serve as crucial building blocks in the synthesis of a wide array of biologically active compounds. Their strained ring system imparts unique conformational and electronic properties, making them attractive scaffolds for the design of novel therapeutics. Ethyl azetidine-3-carboxylate, with its ester functionality, represents a versatile intermediate for further chemical elaboration. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This guide aims to provide a predictive yet scientifically rigorous spectroscopic blueprint of this molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group and the azetidine ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1-4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 3.6-3.8 | Triplet (t) | 2H | Azetidine CH₂ (positions 2 & 4, adjacent to N) |

| ~ 3.3-3.5 | Multiplet (m) | 1H | Azetidine CH (position 3) |

| ~ 2.0-2.5 | Broad singlet (br s) | 1H | NH |

| ~ 1.2-1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Causality Behind Predictions: The chemical shifts are predicted based on the electronegativity of adjacent atoms and the overall electronic environment. The methylene protons of the ethyl group are deshielded by the neighboring oxygen atom, hence their downfield shift. The azetidine ring protons adjacent to the nitrogen are also deshielded. The methine proton at position 3 is expected to be a multiplet due to coupling with the adjacent methylene protons. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 172-175 | C =O (Ester carbonyl) |

| ~ 60-62 | -O-CH₂ -CH₃ |

| ~ 45-50 | Azetidine CH₂ (positions 2 & 4) |

| ~ 35-40 | Azetidine CH (position 3) |

| ~ 14-15 | -O-CH₂-CH₃ |

Causality Behind Predictions: The carbonyl carbon of the ester is the most deshielded due to the double bond to oxygen. The carbon of the ethyl group attached to the oxygen is also significantly deshielded. The azetidine ring carbons are in the aliphatic region, with those adjacent to the nitrogen appearing at a lower field.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of small molecules like this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to the residual solvent peak or an internal standard like TMS).

Self-Validating System: The consistency between the ¹H and ¹³C NMR data serves as a self-validation point. For instance, the number of distinct proton and carbon signals should match the number of unique proton and carbon environments in the proposed structure.

Visualization of NMR Workflow

Caption: Workflow for NMR analysis of this compound.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the secondary amine and the ester group.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3350-3310 (weak to medium) | N-H stretch | Secondary Amine |

| ~ 2980-2850 (medium) | C-H stretch | Aliphatic |

| ~ 1750-1735 (strong) | C=O stretch | Aliphatic Ester |

| ~ 1250-1020 (medium) | C-N stretch | Aliphatic Amine |

| ~ 1300-1000 (strong) | C-O stretch | Ester |

Causality Behind Predictions: The N-H stretching vibration of secondary amines typically appears as a single, relatively weak band in the 3350-3310 cm⁻¹ region. The most prominent feature is expected to be the strong C=O stretching absorption of the aliphatic ester at around 1750-1735 cm⁻¹. The C-O stretching of the ester and the C-N stretching of the amine will also be present in the fingerprint region.

Experimental Protocol for IR Spectroscopy

This protocol describes the acquisition of an IR spectrum for a liquid sample using the thin-film method.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.

-

Using a clean Pasteur pipette, place one or two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.

-

Ensure there are no air bubbles in the film.

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Process the spectrum to identify the key absorption bands and their corresponding wavenumbers.

Self-Validating System: The presence of both a distinct N-H stretch and a strong C=O stretch would provide strong evidence for the correct structure, as these two functional groups are key features of this compound.

Visualization of IR Spectroscopy Workflow

Caption: Workflow for IR analysis of this compound.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we will consider Electron Ionization (EI) as the ionization method.

Molecular Ion (M⁺): The molecular formula is C₆H₁₁NO₂. The nominal molecular weight is 129 g/mol . Since it contains an odd number of nitrogen atoms, the molecular ion peak is expected at an odd m/z value, specifically m/z = 129.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will be driven by the presence of the azetidine ring and the ethyl ester group.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 129 | [C₆H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 100 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 84 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 56 | [C₃H₆N]⁺ | α-cleavage of the azetidine ring |

| 72 | [C₃H₄O₂]⁺ | Cleavage of the azetidine ring |

Causality Behind Predictions: The molecular ion, upon formation, can undergo several fragmentation pathways. A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion. Another possibility is the loss of an ethyl radical. For cyclic amines, α-cleavage (cleavage of a bond adjacent to the nitrogen atom) is a characteristic fragmentation pathway, which would lead to the formation of a stable iminium ion.

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for acquiring an EI mass spectrum.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Introduce the sample into the mass spectrometer. If using a GC-MS system, inject a small volume (e.g., 1 µL) of the solution into the GC, which will separate the compound before it enters the MS. For direct infusion, a heated probe can be used.

-

The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Self-Validating System: The observation of a molecular ion at the expected m/z of 129, along with fragment ions that can be logically derived from the parent structure, provides strong validation for the compound's identity.

Visualization of Mass Spectrometry Workflow

Stability and storage conditions for Ethyl azetidine-3-carboxylate

An In-Depth Technical Guide to the Stability and Storage of Ethyl Azetidine-3-carboxylate

Introduction

This compound is a pivotal building block in medicinal chemistry and drug discovery. As a four-membered heterocyclic compound, the azetidine ring imparts unique conformational constraints and physicochemical properties to molecules, making it a sought-after scaffold in the design of novel therapeutics.[1][2][3] Its utility as a precursor for more complex molecules, including analogues of bioactive compounds, necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure its integrity and purity from procurement to application.[4]

This guide provides a comprehensive overview of the factors influencing the stability of this compound. We will delve into its intrinsic chemical properties, potential degradation pathways, and the scientifically-grounded protocols for its proper storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals who handle this reagent and require reliable data to ensure experimental reproducibility and the quality of downstream products.

Core Chemical and Physical Properties

A foundational understanding of the molecule's properties is essential for predicting its behavior. This compound is a bifunctional molecule, containing both a secondary amine within the strained azetidine ring and an ethyl ester group. This duality governs its reactivity and stability profile.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[5] |

| Molecular Weight | 129.16 g/mol | PubChem[5] |

| Appearance | Typically a liquid or low-melting solid | General Knowledge |

| CAS Number | 791775-01-4 | PubChem[5] |

| Key Functional Groups | Secondary Amine (Azetidine), Ethyl Ester | Chemical Structure |

The presence of the strained four-membered ring (ring strain approx. 25.4 kcal/mol) makes the azetidine moiety more reactive than its five-membered pyrrolidine analogue, though more stable than a three-membered aziridine ring.[1] This inherent strain energy can be a driving force for ring-opening reactions under certain conditions.

Critical Factors Influencing Stability

The long-term stability of this compound is contingent on controlling several environmental factors. The primary degradation concerns stem from its susceptibility to hydrolysis and ring-opening reactions.

Temperature

Temperature is a critical parameter. As with most chemical reactions, rates of degradation increase with temperature.

-

Thermal Degradation: Elevated temperatures can provide the necessary activation energy for decomposition, potentially leading to polymerization or ring cleavage.

-

Recommended Storage Temperature: To mitigate thermal degradation, storage at reduced temperatures is paramount. Long-term storage is consistently recommended at -20°C in a freezer .[6][7] For short-term use (1-2 weeks), refrigeration at approximately 4°C may be acceptable for the more stable hydrochloride salt form.[7]

pH and Hydrolysis

The molecule's stability is highly pH-dependent due to the ester and amine functionalities.

-

Acidic Conditions (pH < 4): In an acidic environment, two primary degradation pathways are accelerated.

-

Acid-Catalyzed Ester Hydrolysis: The ester linkage can be cleaved to yield azetidine-3-carboxylic acid and ethanol.[8]

-

Azetidine Ring Opening: The azetidine nitrogen can become protonated, forming an azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack, leading to ring opening.[9][10] This is a significant concern for the long-term stability of azetidines in acidic media.[11]

-

-

Neutral Conditions (pH ≈ 7): The compound exhibits its greatest stability in the neutral to slightly acidic range. However, even neutral water can slowly hydrolyze the ester over extended periods.

-

Basic Conditions (pH > 8): In alkaline solutions, the ester group is highly susceptible to base-catalyzed hydrolysis (saponification).[8] This reaction is typically faster than acid-catalyzed hydrolysis and is irreversible, yielding the carboxylate salt and ethanol.

| pH Range | Primary Degradation Pathway(s) | Relative Rate of Degradation |

| < 4 (Strongly Acidic) | Ester Hydrolysis & Azetidine Ring Opening | High |

| 4 - 6 (Weakly Acidic) | Slow Ester Hydrolysis | Low to Moderate |

| 6 - 7.5 (Neutral) | Very Slow Ester Hydrolysis | Optimal Stability (Lowest Rate) |

| > 8 (Basic) | Rapid Ester Hydrolysis (Saponification) | Very High |

Moisture and Atmosphere

Given its susceptibility to hydrolysis, exposure to moisture must be rigorously controlled.

-

Inert Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[6] This displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.

-

Hygroscopic Nature: While not extremely hygroscopic, the compound can absorb ambient moisture. Containers should be sealed tightly, and for frequently accessed materials, aliquoting into smaller, single-use vials is a best practice.

Light

-

Photostability: While specific photostability studies on this exact molecule are not widely published, compounds with amine functionalities can be susceptible to photodegradation.

-

Recommendation: As a precautionary measure, it is best practice to store this compound in amber vials or otherwise protected from light.[6]

Potential Degradation Pathways

The two most probable non-enzymatic degradation pathways for this compound are ester hydrolysis and acid-catalyzed ring opening.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term viability and purity of this compound, the following protocols must be strictly adhered to.

Long-Term Storage (> 1 month)

-

Atmosphere: Ensure the container is flushed with and sealed under a dry, inert atmosphere (e.g., Argon or Nitrogen).[6]

-

Container: Use a tightly sealed, chemically resistant container, such as a glass bottle with a PTFE-lined cap. For light-sensitive applications, use an amber bottle.[6]

-

Aliquotting: If the material will be used multiple times, aliquot it upon receipt into smaller, single-use vials to prevent repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.

Short-Term Storage (< 1 month)

-

For the free base, continued storage at -20°C is recommended.

-

For the more stable hydrochloride salt, storage in a refrigerator at 2-8°C is acceptable.[12]

Handling Procedures

-

Environment: Handle the compound in a well-ventilated area, preferably within a fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Dispensing: Before opening, allow the container to equilibrate to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold compound.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous and potentially hazardous reactions.[13]

Methodology for Stability Assessment: A Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This information is critical for developing stability-indicating analytical methods.

Caption: Experimental workflow for a forced degradation study.

Representative Protocol: Forced Degradation by HPLC

Objective: To determine the stability profile of this compound under various stress conditions.

1. Materials & Reagents:

-

This compound

-

HPLC-grade Acetonitrile (ACN) and Water

-

Formic Acid (or Trifluoroacetic Acid)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

2. Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in ACN or a suitable solvent.

-

For each stress condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.

3. Stress Conditions:

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Incubate the solution and solid compound at 80°C.

-

Photostability: Expose the solution to light conditions as specified by ICH Q1B guidelines.

4. Time Points:

-

Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours).

-

For rapid reactions (like base hydrolysis), shorter time points may be necessary. Neutralize acid/base samples before injection if required for column stability.

5. HPLC-UV Method (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 210 nm, as the chromophore is weak). A mass spectrometer (LC-MS) is highly recommended for identifying the mass of any degradant peaks.

6. Data Analysis:

-

Calculate the percentage degradation by comparing the peak area of the parent compound at each time point to the t=0 sample.

-

Assess peak purity to ensure new peaks are not co-eluting.

-

Use mass spectrometry data to propose structures for the observed degradation products.

This self-validating protocol, when coupled with appropriate controls and system suitability tests, provides a trustworthy assessment of the compound's stability profile.

Conclusion

The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The primary stability risks are hydrolysis of the ethyl ester and acid-catalyzed opening of the strained azetidine ring . To mitigate these risks, the compound must be stored at -20°C under an inert, dry atmosphere and protected from light . When handling, precautions to prevent moisture ingress are critical. By implementing the storage protocols and understanding the degradation pathways outlined in this guide, researchers can ensure the quality and purity of this valuable synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 5. This compound | C6H11NO2 | CID 21717027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 791775-01-4|this compound|BLD Pharm [bldpharm.com]

- 7. 405090-31-5|this compound hydrochloride|this compound hydrochloride|-范德生物科技公司 [bio-fount.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound hydrochloride | 405090-31-5 [sigmaaldrich.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. chemos.de [chemos.de]

An In-depth Technical Guide to Ethyl Azetidine-3-carboxylate: Commercial Availability, Strategic Applications, and Core Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Motif

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems is a powerful tool for optimizing molecular properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable structural motif. Its inherent ring strain and non-planar geometry impart a degree of conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target. This constrained geometry provides a distinct vectorality, making azetidines highly sought-after as scaffolds and linkers in complex molecular architectures.

Ethyl azetidine-3-carboxylate, in particular, serves as a versatile and readily functionalizable building block. Its secondary amine allows for the introduction of diverse substituents, while the ethyl ester provides a handle for further chemical modification or acts as a stable protecting group. This guide offers a comprehensive overview of its commercial availability, delves into the rationale behind its use in advanced therapeutic modalities, and provides detailed, field-proven protocols for its handling and derivatization.

Part 1: Commercial Sourcing and Compound Specifications

The reliable procurement of high-quality starting materials is the foundation of any successful research campaign. This compound is commercially available primarily in two forms: the more common hydrochloride salt and the free base.

The Hydrochloride Salt vs. The Free Base: A Critical Choice

The vast majority of suppliers provide this compound as a hydrochloride salt (HCl salt). There is a sound chemical basis for this preference:

-

Enhanced Stability & Shelf-Life: The protonation of the azetidine nitrogen to form the ammonium salt significantly increases the compound's stability. The lone pair of the nitrogen in the free base can be susceptible to oxidation or other degradation pathways. The salt form is typically a stable, crystalline solid with a longer shelf-life.

-

Ease of Handling: As a crystalline solid, the HCl salt is easier to weigh and handle accurately compared to the free base, which may be an oil or a low-melting solid.

However, for synthetic applications, the nitrogen must be in its neutral, nucleophilic state. Therefore, a neutralization or deprotection step is a mandatory prerequisite for any reaction involving the functionalization of the azetidine nitrogen. This is a critical experimental consideration that must be factored into any synthetic workflow.

The free base is available from a more limited number of suppliers and often requires specific storage conditions, such as refrigeration or storage under an inert atmosphere, to prevent degradation.[1]

Commercial Suppliers and Typical Specifications

A multitude of chemical suppliers offer this compound, predominantly as the hydrochloride salt. The following table provides a comparative summary of prominent suppliers and their typical product specifications. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for the most accurate information.

| Supplier | Product Name | CAS Number | Form | Typical Purity | Key Notes |

| AK Scientific | This compound hydrochloride | 405090-31-5 | Solid | ≥95% | Products are for R&D use only and shipped from the USA.[2] |

| MedChemExpress (MCE) | This compound hydrochloride | 405090-31-5 | Solid | Not specified | Marketed as an ADC and PROTAC linker.[3] |

| Sigma-Aldrich (ChemScene) | This compound (hydrochloride) | 405090-31-5 | Solid | 97% | Storage temperature recommended at 4°C.[4] |

| BLD Pharm | This compound hydrochloride | 405090-31-5 | Solid | Not specified | Storage at 2-8°C under inert atmosphere.[2] |

| BLD Pharm | This compound | 791775-01-4 | Not specified | Not specified | Free base form. Requires storage in a freezer (-20°C) under inert atmosphere.[1] |

| Ambeed | This compound hydrochloride | 405090-31-5 | Solid | Not specified | Comprehensive analytical data (NMR, HPLC, LC-MS) often available.[5] |

| SynQuest Laboratories | This compound hydrochloride | 405090-31-5 | Solid | Not specified | Price and availability on request.[6] |

| Accela ChemBio | This compound | 791775-01-4 | Not specified | ≥95% | Free base form, for R&D use only.[7] |

Part 2: The Role of this compound in Advanced Therapeutics

The unique structural properties of the azetidine ring make it an ideal component for linkers in two of the most promising areas of targeted drug delivery: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Application in Antibody-Drug Conjugate (ADC) Linkers

ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic payload specifically to cancer cells.[8] They consist of a monoclonal antibody connected to a cytotoxin via a chemical linker.[9] The linker's role is critical: it must be stable in systemic circulation but allow for the release of the payload upon internalization into the target cell.[8]

This compound is used as a component of non-cleavable linkers.[3][10] In this context, after the ADC is internalized and the antibody portion is degraded in the lysosome, the payload remains attached to the amino acid residue of the antibody via the linker. The azetidine moiety provides a rigid, well-defined spacer that can influence the physicochemical properties of the ADC, such as solubility and aggregation resistance.

Caption: Conceptual structure of an Antibody-Drug Conjugate (ADC).

Application in Proteolysis Targeting Chimera (PROTAC) Linkers

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to destroy specific target proteins.[11] They are composed of two ligands—one that binds to a target protein and another that binds to an E3 ubiquitin ligase—connected by a linker.[9] The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase, which leads to ubiquitination and subsequent degradation of the target.

The conformational constraint of the azetidine ring makes it an excellent building block for PROTAC linkers. By reducing the degrees of freedom in the linker, the entropic penalty of forming the ternary complex can be minimized. This compound provides a synthetically tractable entry point for incorporating this rigid scaffold into a PROTAC linker chain.[3]

References

- 1. 791775-01-4|this compound|BLD Pharm [bldpharm.com]

- 2. 405090-31-5 this compound hydrochloride AKSci W6099 [aksci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (hydrochloride) | 405090-31-5 [sigmaaldrich.com]

- 5. 405090-31-5 | this compound HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. chemos.de [chemos.de]

- 7. 791775-01-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound hydrochloride | ADC Linker | MCE [medchemexpress.cn]

- 11. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Rise of a Constrained Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Fundamental Chemistry of Azetidine-3-Carboxylic Acid Derivatives

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged from a niche curiosity to a cornerstone motif in modern drug design. Specifically, azetidine-3-carboxylic acid and its derivatives represent a class of conformationally constrained building blocks that offer a unique combination of structural rigidity, synthetic versatility, and metabolic stability.

This guide eschews a conventional textbook format. Instead, it is structured to provide researchers, medicinal chemists, and drug development professionals with a cohesive understanding of the core chemistry of these valuable compounds. We will delve into the "why" behind synthetic strategies, explore the nuances of their reactivity, and connect these fundamental principles to their impactful applications. The protocols and insights herein are designed to be not just informational, but actionable, empowering you to leverage the full potential of the azetidine-3-carboxylic acid scaffold in your research endeavors.

Strategic Synthesis: Forging the Strained Ring

The synthesis of azetidines has historically been challenging due to the inherent strain of the four-membered ring.[1] However, modern organic chemistry has furnished several robust and reliable strategies. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and available starting materials.

Key Synthetic Paradigms

The construction of the azetidine-3-carboxylic acid core generally follows a few key strategies, each with distinct advantages.

-

Intramolecular Cyclization: This is a classic and widely used approach, typically involving the cyclization of a 1,3-difunctionalized propane backbone. A common pathway starts from 2-(aminomethyl)acrylates, which undergo dihydroxylation followed by cyclization to yield 3-hydroxyazetidine-3-carboxylates.[2] This method provides excellent control over the C3-substituents from the outset.

-

Ring Expansion of Aziridines: Leveraging the strain of a three-membered ring to form a four-membered one is an elegant strategy. A notable example involves the thermal isomerization of kinetically favored alkyl 2-(bromomethyl)aziridine-2-carboxylates into the thermodynamically more stable alkyl 3-bromoazetidine-3-carboxylates.[3][4][5] This route provides direct access to versatile 3-halo derivatives, which are prime substrates for further functionalization.

-

Catalytic C-H Functionalization and Cross-Coupling: For the synthesis of 3-aryl derivatives, transition metal catalysis offers a powerful and direct approach. The He and Hartwig groups have developed a palladium-catalyzed cross-coupling between (N-benzylazetidin-3-yl) carboxylates and (het)aryl halides, providing a direct route to compounds that are analogues of established drugs.[6]

-

Friedel-Crafts/Oxidative Cleavage Sequence: A particularly innovative two-step method has been developed for preparing 3-aryl-3-carboxylic acid derivatives.[7][8] This process begins with a catalytic Friedel-Crafts reaction between an azetidin-3-ol substrate and a furan, followed by a mild, selective oxidative cleavage of the furan ring to unmask the carboxylic acid.[7][8][9] This method avoids harsh conditions and is amenable to a range of aromatic and heterocyclic partners.

Caption: Key Synthetic Routes to Azetidine-3-Carboxylic Acid Derivatives.

The Chemistry of a Constrained Scaffold: Reactivity and Functionalization

The reactivity of the azetidine-3-carboxylic acid scaffold is a duality of the stable, saturated ring and the energetic potential locked within its ring strain. This duality allows for both functionalization that preserves the core and reactions that leverage ring strain for molecular diversification.

Reactions Preserving the Azetidine Core

-

N-Functionalization: The secondary amine of the azetidine ring is nucleophilic and readily undergoes reactions common to amines, such as alkylation, acylation, and sulfonylation.[10] A critical transformation in its use as a peptide building block is the protection of this nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group, to form Boc-Azetidine-3-Carboxylic Acid.[11] This protection allows for controlled, stepwise incorporation into peptide chains using standard coupling protocols.[11]

-

C3-Functionalization: The C3 position is the primary site for introducing molecular diversity. Starting from a versatile intermediate like a 3-bromoazetidine-3-carboxylate, a wide array of nucleophiles can be introduced via SN2 displacement.[5] This strategy has been successfully employed to synthesize 3-cyano, 3-azido, 3-thiocyano, and 3-phenoxy derivatives, which can be further elaborated.[4] For instance, the reduction of a 3-azido group provides access to the valuable 3-aminoazetidine-3-carboxylic acid.[4]

Ring-Opening Reactions: Unleashing Strain for Complexity

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a feature that can be strategically exploited to generate complex, substituted acyclic amines.[4][12] These reactions are typically initiated by activating the ring.

-

Activation Strategies: The azetidine ring often requires activation to undergo nucleophilic attack.[13] Common strategies include:

-

Lewis Acid Catalysis: Lewis acids can coordinate to the ring nitrogen, increasing the electrophilicity of the ring carbons.[13]

-

Formation of Azetidinium Ions: Quaternization of the nitrogen with an alkylating agent (e.g., methyl triflate) creates a highly reactive azetidinium ion that is readily opened by nucleophiles.[13]

-

-

Regioselectivity: In unsymmetrically substituted azetidines, the regioselectivity of the nucleophilic attack is a key consideration. The attack generally occurs at the less sterically hindered carbon, but electronic factors can also play a significant role.[1]

-

Enantioselective Ring Opening: Chiral catalysts, such as squaramide hydrogen-bond donors, can promote highly enantioselective ring-opening of 3-substituted azetidines by various nucleophiles, providing a powerful method for asymmetric synthesis.[14]

Caption: Key Reactivity Modes of the Azetidine-3-Carboxylic Acid Scaffold.

Conformational Properties and Drug Design Implications

The utility of azetidine-3-carboxylic acid in drug design is intrinsically linked to its defined three-dimensional structure. Unlike the more flexible proline ring, the azetidine ring is more rigidly puckered.[15] This conformational constraint is a powerful tool for medicinal chemists.

-

Constrained Amino Acid Analogue: When incorporated into peptides, the azetidine ring restricts the available conformational space of the peptide backbone.[11] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. This rigidity also enhances resistance to proteolytic degradation, a critical factor for improving the pharmacokinetic profile of peptide therapeutics.[11]

-

Bioisosteric Replacement: The azetidine motif can serve as a bioisostere for other common functionalities. For example, it can act as a constrained analogue of β-proline or γ-aminobutyric acid (GABA), enabling the exploration of new chemical space around known pharmacophores.[16]

-

Vectorial Exit Points: The rigid, three-dimensional structure of the azetidine ring provides well-defined vectors for substituents. This allows for precise positioning of functional groups to optimize interactions with target proteins, making it an excellent scaffold for fragment-based drug discovery and structure-activity relationship (SAR) studies.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | azetidine-3-carboxylic acid | [] |

| Molecular Formula | C₄H₇NO₂ | [] |

| Molecular Weight | 101.10 g/mol | [] |

| Boiling Point | 242.0 °C at 760 mmHg | [] |

| Melting Point | > 200 °C (decomposes) | [] |

| Density | 1.275 g/cm³ | [] |

Applications in Drug Discovery

The unique properties of this scaffold have led to its incorporation into a wide range of biologically active agents.

-

Peptidomimetics: Azetidine-3-carboxylic acid is used to create peptides with enhanced stability and novel conformations, as demonstrated in the synthesis of endomorphin analogues.[7][8]

-

Small Molecule Inhibitors: Derivatives have shown potent activity as direct, small-molecule inhibitors of challenging targets like STAT3.[18]

-

Advanced Drug Modalities: The scaffold is utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a component of proteolysis-targeting chimeras (PROTACs).[]

Field-Proven Experimental Protocol

To provide a practical, actionable example, the following section details a representative protocol for the synthesis of an N-protected 3-aryl-azetidine-3-carboxylic acid, adapted from the innovative two-step sequence developed by Bull and coworkers.[7][8]

Protocol: Two-Step Synthesis of N-Cbz-3-(4-methoxyphenyl)azetidine-3-carboxylic acid

Causality: This protocol is chosen for its operational simplicity, use of mild catalytic conditions, and its direct route to valuable 3-aryl derivatives. The Friedel-Crafts step utilizes a calcium catalyst to form the C-C bond, and the subsequent ruthenium-catalyzed oxidation selectively cleaves the furan ring to the desired carboxylic acid without degrading the strained azetidine core.

Caption: Workflow for the Two-Step Synthesis of 3-Aryl-Azetidine-3-Carboxylic Acids.

Step 1: Ca(NTf₂)₂-Catalyzed Friedel-Crafts Alkylation

-

Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Cbz-azetidin-3-ol (1.0 equiv), Ca(NTf₂)₂ (0.05 equiv), and n-Bu₄NPF₆ (0.05 equiv).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (CH₂Cl₂) or toluene to achieve a concentration of ~0.2 M with respect to the azetidinol. Add 2-methylfuran (3.0 equiv) via syringe.

-

Reaction: Stir the mixture at 40 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the furan-substituted azetidine intermediate.

Step 2: RuCl₃-Catalyzed Oxidative Cleavage

-

Reactor Setup: To a round-bottom flask, add the purified intermediate from Step 1 (1.0 equiv) and dissolve it in a heptane/ethyl acetate/water solvent system (1:1:2 v/v/v) to a concentration of ~0.04 M.

-

Reagent Addition: Add NaIO₄ (7.0 equiv) followed by RuCl₃·xH₂O (0.025 equiv).

-

Reaction: Stir the biphasic mixture vigorously at room temperature (25 °C) for 16-32 hours. The mixture will typically turn dark brown or black.

-

Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and isopropyl alcohol. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by crystallization or flash column chromatography to yield the final product. For the title compound, a 62% yield over the two steps can be expected.[8]

Conclusion and Future Outlook

Azetidine-3-carboxylic acid and its derivatives have cemented their status as indispensable tools in drug discovery and development. Their fundamental chemistry, characterized by a blend of stability and controlled reactivity, provides a robust platform for creating molecules with unique conformational properties. The synthetic routes are now well-established, allowing for the generation of diverse libraries, while the predictable reactivity of the scaffold enables both core preservation and strategic ring-opening.

As medicinal chemistry continues to tackle increasingly complex biological targets and demand molecules with superior "drug-like" properties, the importance of constrained scaffolds like azetidine-3-carboxylic acid will only grow. Future research will likely focus on developing novel asymmetric syntheses, exploring new modes of reactivity, and integrating these building blocks into emerging therapeutic modalities, ensuring their continued impact on the development of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 18. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Azetidine Scaffold: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2][3] Its unique conformational constraints, inherent three-dimensionality, and favorable physicochemical properties have established it as a valuable scaffold in the design of novel therapeutics.[4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of azetidine scaffolds for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic choices, present validated experimental protocols, and offer insights into the future trajectory of azetidine chemistry.

The Azetidine Scaffold: A Privileged Structure

The allure of the azetidine ring in drug design stems from a unique confluence of properties. With a ring strain of approximately 25.4 kcal/mol, it occupies a sweet spot between the highly reactive and often unstable aziridines (27.7 kcal/mol) and the more flexible, less strained pyrrolidines (5.4 kcal/mol).[1] This inherent strain is not a liability but rather a latent driving force for controlled reactivity, while the scaffold itself is remarkably stable for handling and incorporation into complex molecules.[1][2][6]

From a medicinal chemistry perspective, the azetidine ring offers several advantages:

-

Improved Physicochemical Properties: Incorporation of an azetidine can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more traditional carbocyclic or larger heterocyclic analogs.

-

Vectorial Exit Points: The non-planar, puckered conformation of the azetidine ring provides well-defined vectors for substituent placement, allowing for precise exploration of chemical space and optimization of interactions with biological targets.

-

Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other functionalities, such as gem-dimethyl groups, phenyl rings, or other heterocyclic systems, offering a novel way to modulate a compound's properties while maintaining or improving its biological activity.[4]

The successful integration of the azetidine scaffold into marketed drugs such as the antihypertensive Azelnidipine, the MEK inhibitor Cobimetinib, and the anticoagulant Ximelagatran underscores its therapeutic potential.[1][7][8]

Synthetic Strategies for Accessing the Azetidine Core

The construction of the strained four-membered ring has historically been a synthetic challenge.[6][9] However, recent advancements have led to a diverse and robust toolbox of methodologies for the synthesis of functionalized azetidines.

Intramolecular Cyclization: Forging the Ring through C-N Bond Formation

One of the most common and reliable strategies for azetidine synthesis is the intramolecular cyclization of acyclic precursors. This approach typically involves the formation of a C-N bond to close the four-membered ring.

-

From γ-Amino Alcohols and their Derivatives: The dehydration of 3-aminoalcohols or the cyclization of their corresponding halides or sulfonates is a classical and widely used method. The choice of the leaving group on the γ-carbon is critical for reaction efficiency.

-

Palladium-Catalyzed C-H Amination: A significant advancement in this area is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds.[1] This powerful strategy allows for the direct conversion of a C-H bond into a C-N bond, offering a more atom-economical route to azetidines. For instance, Gaunt and co-workers reported a Pd(II)-catalyzed γ-C(sp³)–H amination using a benziodoxole tosylate as the oxidant.[1] The proposed mechanism involves the formation of a Pd(IV) intermediate, followed by reductive elimination to forge the azetidine ring.[1]

-

Ring Opening of Epoxides: The intramolecular aminolysis of 3,4-epoxy amines provides a regioselective route to 3-hydroxyazetidines.[10] Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for this transformation, even in the presence of acid-sensitive functional groups.[10]

Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [10]

-

To a solution of the cis-3,4-epoxy amine (1.0 equiv) in a suitable solvent (e.g., CH₃CN) is added La(OTf)₃ (0.1 equiv).

-

The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC or LC-MS.

-

The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with an organic solvent (e.g., EtOAc).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.

[2+2] Cycloadditions: A Convergent Approach

[2+2] cycloaddition reactions offer a highly convergent and atom-economical pathway to the azetidine core. The aza Paternò-Büchi reaction, the photocycloaddition of an imine and an alkene, is a prominent example.[11][12]

-

Visible-Light-Mediated Aza Paternò-Büchi Reaction: While traditionally challenging, recent breakthroughs have harnessed the power of visible light photocatalysis to facilitate this transformation.[11] Schindler's group has demonstrated that an Ir(III) photocatalyst can activate 2-isoxazoline-3-carboxylates via triplet energy transfer, enabling their intermolecular [2+2] photocycloaddition with a wide range of alkenes to yield highly functionalized azetidines.[1] This method is notable for its mild reaction conditions and broad substrate scope.[1]

-

Ketene-Imine Cycloaddition (Staudinger Synthesis): The reaction of a ketene with an imine is a classic method for the synthesis of β-lactams (azetidin-2-ones).[13] While not directly yielding a saturated azetidine, the resulting β-lactam can be a versatile intermediate for further functionalization or reduction to the corresponding azetidine. The reaction is believed to proceed through a zwitterionic intermediate, followed by conrotatory electrocyclization.[13]

Diagram: Visible-Light-Mediated Aza Paternò-Büchi Reaction

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidines - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Ethyl azetidine-3-carboxylate from 3-amino-1-propanol

An Application Guide for the Synthesis of Ethyl Azetidine-3-carboxylate from 3-Amino-1-propanol

Introduction: The Strategic Importance of the Azetidine Scaffold

This compound is a highly valuable, conformationally constrained building block in modern medicinal chemistry. The rigid four-membered azetidine ring serves as a bioisostere for various functional groups and provides a unique vector for exploring chemical space in drug discovery. Its derivatives are integral components of numerous biologically active compounds, including inhibitors of GABA uptake, antibacterial agents, and peptide analogues.[1][2] The synthesis of such scaffolds from simple, readily available starting materials is a key objective for process chemists and drug development professionals.